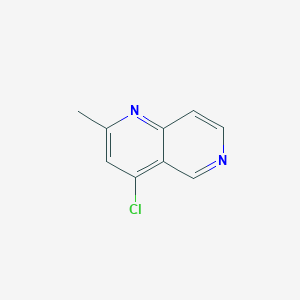

4-Chloro-2-methyl-1,6-naphthyridine

Description

Propriétés

Formule moléculaire |

C9H7ClN2 |

|---|---|

Poids moléculaire |

178.62 g/mol |

Nom IUPAC |

4-chloro-2-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-5-11-3-2-9(7)12-6/h2-5H,1H3 |

Clé InChI |

DCFNRJJHFBKMTK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C=NC=CC2=N1)Cl |

Origine du produit |

United States |

4-Chloro-2-methyl-1,6-naphthyridine: A Comprehensive Technical Guide on Properties, Synthesis, and Drug Development Applications

Executive Summary

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatility in providing ligands for various biological receptors[1]. Among its derivatives, 4-Chloro-2-methyl-1,6-naphthyridine (CAS: 2804196-79-8) serves as a critical synthetic intermediate[2]. The presence of a reactive chloro substituent at the C4 position and a methyl group at the C2 position enables precise functionalization, making it an indispensable building block for the development of novel bioactive molecules, including kinase and phosphodiesterase inhibitors[1],[3],[4].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 4-Chloro-2-methyl-1,6-naphthyridine is essential for predicting its behavior in synthetic workflows and biological assays. The electron-deficient nature of the diazanaphthalene core significantly influences its solubility and reactivity[2],[1].

Table 1: Chemical and Physical Properties of 4-Chloro-2-methyl-1,6-naphthyridine

| Property | Value / Description |

| IUPAC Name | 4-chloro-2-methyl-1,6-naphthyridine |

| CAS Number | 2804196-79-8 |

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| Canonical SMILES | CC1=CC(=C2C=NC=CC2=N1)Cl |

| InChIKey | DCFNRJJHFBKMTK-UHFFFAOYSA-N |

| Core Scaffold | 1,6-Naphthyridine (Diazanaphthalene) |

| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) at C4 |

Structural Reactivity and Synthetic Workflows

The 1,6-naphthyridine core contains two nitrogen atoms that withdraw electron density from the aromatic rings, rendering the C4 position highly electrophilic[1]. This allows for efficient Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanistic Causality in SNAr

Direct substitution of the C4-chloro group can be kinetically slow. To overcome this, a Finkelstein-type halogen exchange is often employed in situ using Sodium Iodide (NaI)[4]. The iodide ion displaces the chloride to form a 4-iodo intermediate, which has a lower activation energy for subsequent nucleophilic attack by amines or anilines.

Caption: Workflow and causality of SNAr on the 1,6-naphthyridine scaffold.

Protocol: Nucleophilic Substitution at C4

The following protocol describes a self-validating system for the amination of 4-Chloro-2-methyl-1,6-naphthyridine, adapted from optimized methodologies for naphthyridine derivatives[4].

Step 1: Reagent Preparation and Solvation

-

Action: Dissolve 1.0 equivalent of 4-Chloro-2-methyl-1,6-naphthyridine in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Causality: NMP is a polar aprotic solvent that highly solvates cations (like Na+) while leaving anions (like I- and the nucleophile) bare and highly reactive, stabilizing the transition state of the Meisenheimer complex.

Step 2: Catalytic Halogen Exchange

-

Action: Add 0.1 equivalents of anhydrous Sodium Iodide (NaI).

-

Causality: NaI acts as a catalyst. The in situ generation of the 4-iodo intermediate accelerates the reaction because iodide is a superior leaving group compared to chloride.

Step 3: Nucleophile and Base Addition

-

Action: Add 3.0 equivalents of the desired nucleophile (e.g., benzylamine) and 3.0 equivalents of Triethylamine (TEA).

-

Causality: The excess amine drives the equilibrium. TEA serves as a non-nucleophilic base to scavenge the generated HCl/HI, preventing the protonation of the nucleophile which would otherwise halt the reaction.

Step 4: Thermal Activation

-

Action: Heat the reaction mixture to 130 °C under an inert nitrogen atmosphere for 12-18 hours. Monitor via TLC or LC-MS.

-

Causality: Despite the electron-deficient core, the temporary loss of aromaticity during the formation of the Meisenheimer complex requires significant thermal energy to proceed efficiently.

Step 5: Biphasic Workup and Validation

-

Action: Cool to room temperature, dilute with Dichloromethane (CH2Cl2), and wash sequentially with water (2x) and brine (1x). Dry the organic layer over Na2SO4, filter, and concentrate.

-

Causality: NMP is highly water-soluble; the aqueous washes completely remove the solvent, TEA salts, and unreacted NaI, ensuring a clean crude profile for subsequent silica gel chromatography.

Pharmacological Applications in Drug Development

Derivatives synthesized from the 4-Chloro-2-methyl-1,6-naphthyridine scaffold have demonstrated profound efficacy in targeting critical kinase and enzyme pathways[1].

Table 2: Key Biological Targets of 1,6-Naphthyridine Derivatives

| Biological Target | Disease Area | Mechanism of Action | Reference |

| CDK5 (Cyclin-dependent kinase 5) | Kidney Diseases, Neurodegeneration | ATP-competitive inhibition restoring cellular differentiation. | [3] |

| PDE5 (Phosphodiesterase 5) | Alzheimer's Disease (AD) | Inhibition of cGMP hydrolysis, upregulating CREB signaling. | [4] |

| Tyrosine Kinases (e.g., BCR, DDR2) | Oncology | Disruption of cancer cell proliferation and metastasis. | [1] |

Targeting CDK5 and PDE5

Aberrant CDK5 activity is linked to the pathogenesis of cystic kidney diseases, diabetic nephropathy, and neurodegenerative disorders[3]. Substituted 1,6-naphthyridines act as potent CDK5 inhibitors, aiming to restore cellular differentiation. Similarly, tetrahydrobenzo[b][1,6]naphthyridine analogues have been identified as highly potent PDE5 inhibitors (in vitro IC50 as low as 0.056 nM) with improved aqueous solubility, offering a viable therapeutic approach for Alzheimer's disease by enhancing memory and learning processes[4].

Caption: Pharmacological targeting of CDK5 and PDE5 by 1,6-naphthyridine derivatives.

Conclusion

4-Chloro-2-methyl-1,6-naphthyridine is a highly valuable chemical intermediate. Its predictable reactivity profile via SNAr, combined with the favorable physicochemical properties of the 1,6-naphthyridine core, provides drug development professionals with a robust platform for discovering novel therapeutics against complex targets like CDK5 and PDE5[1],[3],[4].

Sources

- 1. 4-Chloro-2-methyl-1,6-naphthyridine | Benchchem [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of the 1,6-Naphthyridine Scaffold in Oncology

An In-depth Technical Guide to the Mechanism of Action for 4-Chloro-2-methyl-1,6-naphthyridine Derivatives

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These compounds, characterized by a bicyclic system of two fused pyridine rings, have garnered significant interest for their potential as therapeutic agents in a variety of diseases, most notably cancer.[2] The versatility of the 1,6-naphthyridine structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on derivatives featuring a 4-chloro and a 2-methyl substitution, a substitution pattern with the potential for potent and selective biological activity. While extensive research has been conducted on the broader class of 1,6-naphthyridines, this document will synthesize the available knowledge to propose a likely mechanism of action for 4-chloro-2-methyl-1,6-naphthyridine derivatives and provide the experimental framework to validate these hypotheses.

The primary proposed mechanisms of action for this class of compounds are the inhibition of key oncogenic signaling pathways through direct kinase inhibition and the induction of programmed cell death, or apoptosis. This guide will provide a detailed exploration of these mechanisms, supported by established experimental protocols and data interpretation strategies.

Part 1: Kinase Inhibition - A Primary Mechanism of Action

A significant body of research points to the potent kinase inhibitory activity of 1,6-naphthyridine derivatives.[3][4] These compounds have been shown to target several receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, migration, and angiogenesis. The 4-chloro-2-methyl-1,6-naphthyridine scaffold is hypothesized to act as a competitive inhibitor at the ATP-binding site of these kinases.

Key Kinase Targets

Based on studies of structurally related 1,6-naphthyridine derivatives, the following kinases are high-priority potential targets for 4-chloro-2-methyl-1,6-naphthyridine compounds:

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway, when aberrantly activated, is a key driver in many human cancers.[5] Several 1,6-naphthyridine derivatives have been identified as potent c-Met kinase inhibitors.[4]

-

FGFR4 (Fibroblast Growth Factor Receptor 4): Aberrant FGFR4 signaling is implicated in the development of various cancers, including colorectal cancer. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4.[3]

-

Other Potential Kinase Targets: The versatility of the 1,6-naphthyridine scaffold suggests potential activity against other kinases, and a comprehensive kinase profiling screen is recommended for novel derivatives.

The Downstream Consequences of Kinase Inhibition

Inhibition of kinases like c-Met and FGFR4 by 4-chloro-2-methyl-1,6-naphthyridine derivatives is predicted to disrupt major downstream signaling cascades critical for tumor progression. These include:

-

RAS/MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation and survival.[6]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.[6][7]

The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, survival, and metastasis.

Caption: Proposed mechanism of kinase inhibition by 4-Chloro-2-methyl-1,6-naphthyridine derivatives.

Experimental Validation: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potency of a 4-chloro-2-methyl-1,6-naphthyridine derivative against a specific kinase, a direct in vitro kinase assay is essential.

Objective: To determine the IC50 value of the test compound against the target kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., c-Met, FGFR4)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate peptide, and kinase assay buffer to the wells of the 384-well plate.

-

Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

| Derivative Example | Target Kinase | IC50 (nM) | Reference |

| Compound 19g | FGFR4 | 10.2 | [3] |

| Compound 2t | c-Met | 2600 | [4] |

Part 2: Induction of Apoptosis

Beyond cytostatic effects through kinase inhibition, many anticancer agents, including 1,6-naphthyridine derivatives, exhibit cytotoxic activity by inducing apoptosis.

Cellular Hallmarks of Apoptosis

Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical features, including:

-

Cell shrinkage and membrane blebbing

-

Chromatin condensation and DNA fragmentation

-

Activation of caspases

-

Externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane

Experimental Validation: Quantifying Apoptosis

Several robust methods can be employed to detect and quantify apoptosis in cancer cells treated with 4-chloro-2-methyl-1,6-naphthyridine derivatives.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

-

Staining:

-

Harvest the cells (including any floating cells in the media).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL3).

-

Four cell populations can be distinguished:

-

Viable cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Part 3: Evaluation of Antiproliferative and Antimigratory Effects

A crucial aspect of characterizing a potential anticancer compound is to assess its impact on cell viability and motility.

Cell Viability Assessment: MTT/CCK-8 Assay

Objective: To determine the cytotoxic/cytostatic effect of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell attachment, treat the cells with a serial dilution of the 4-chloro-2-methyl-1,6-naphthyridine derivative for 48-72 hours.

-

Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Migration Assessment: Wound Healing Assay

Objective: To evaluate the effect of the compound on cell migration.

Methodology:

-

Create a Monolayer: Grow cells to confluency in a multi-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

-

Compound Treatment: Treat the cells with the test compound at a non-toxic concentration.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Conclusion: A Framework for Elucidating the Mechanism of Action

This technical guide provides a comprehensive framework for investigating the mechanism of action of 4-chloro-2-methyl-1,6-naphthyridine derivatives. The proposed primary mechanisms, kinase inhibition and induction of apoptosis, are supported by a wealth of data on the broader 1,6-naphthyridine class. The detailed experimental protocols provided herein offer a robust and validated approach for researchers to confirm these mechanisms and further characterize the therapeutic potential of this promising class of compounds. Through a systematic application of these biochemical and cell-based assays, the scientific community can continue to unlock the full potential of 1,6-naphthyridine derivatives in the development of novel cancer therapies.

References

-

Frontiers in Pharmacology. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Available at: [Link]

-

AA Blocks. (n.d.). 4-chloro-2-methyl-1,6-naphthyridine. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Available at: [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Retrieved from [Link]

-

PMC. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

-

PMC. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Conjugation of substituted naphthalimides to polyamines as cytotoxic agents targeting the Akt/mTOR signal pathway. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

-

UNC Lineberger Comprehensive Cancer Center. (2025). New molecular technology targets tumors and simultaneously silences two 'undruggable' cancer genes. Available at: [Link]

-

PMC. (2025). Novel 1,6-Naphthridine Compounds as SMARCA2 Inhibitors for Treating Non-small Cell Lung Cancer. Available at: [Link]

-

News-Medical.Net. (2025). Groundbreaking study reveals new pathways to modulate cell behavior. Available at: [Link]

-

TSRI Disney Lab. (2026). PUBLICATIONS. Retrieved from [Link]

-

Frontiers. (n.d.). MYC2 signaling in secondary cell wall modulation. Retrieved from [Link]

-

PMC. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Retrieved from [Link]

-

Springer. (n.d.). New tetrahydrobenzo[b][1][5]naphthyridine derivatives: synthesis and biological activity. Retrieved from [Link]

-

MDPI. (2025). Signaling Pathways in Gliomas. Available at: [Link]

-

Koehler Lab. (2026). Publications. Retrieved from [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Conjugation of substituted naphthalimides to polyamines as cytotoxic agents targeting the Akt/mTOR signal pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Electronic properties of 1,6-naphthyridine heterocyclic scaffolds

An In-Depth Technical Guide to the Electronic Properties of 1,6-Naphthyridine Heterocyclic Scaffolds

Abstract

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in both medicinal chemistry and materials science.[1][2] Its unique electronic landscape, characterized by an electron-deficient core, offers a versatile platform for developing novel therapeutics, organic electronics, and chemosensors.[3][4][5] This guide provides a comprehensive exploration of the core electronic properties of 1,6-naphthyridine and its derivatives. We will delve into the interplay between molecular structure and electronic behavior, detail the experimental and computational methodologies used for characterization, and discuss how these intrinsic properties are harnessed for advanced applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The 1,6-Naphthyridine Core: An Electronic Overview

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings.[6][7] The 1,6-naphthyridine isomer is one of six possible arrangements based on the position of the nitrogen atoms.[2] The presence and location of these two nitrogen atoms are fundamental to the scaffold's electronic character.

Unlike its homocyclic analogue, naphthalene, the 1,6-naphthyridine ring system is inherently electron-deficient. The electronegative nitrogen atoms withdraw electron density from the carbocyclic framework, which significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] This fundamental property governs the scaffold's reactivity, intermolecular interactions, and photophysical behavior.

Functionalization of the core is the primary strategy for modulating these electronic properties. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions allows for the fine-tuning of the HOMO-LUMO energy gap, which in turn dictates the absorption and emission characteristics of the molecule. For instance, a strong intramolecular charge-transfer (ICT) interaction can be induced between an electron-rich donor substituent and the electron-deficient naphthyridine acceptor, leading to significant shifts in its optical properties.[3][8]

Synthetic Strategies for Electronic Tuning

The synthesis of 1,6-naphthyridine derivatives is a mature field, with methods chosen specifically to install functionalities that tailor the electronic properties.[9][10] Classic methods like the Skraup reaction or Friedländer annulation provide access to the core, while modern cross-coupling reactions are employed for late-stage functionalization.[2][3]

-

Friedel-Crafts and Annulation Reactions: These are powerful methods for building fused polycyclic systems. For example, an acid-mediated intramolecular Friedel-Crafts-type reaction can be used to construct benzo[3][10]naphthyridine scaffolds, which extends the π-conjugated system and red-shifts the absorption and emission spectra.[3][8]

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig amination are indispensable for introducing a wide array of aryl, heteroaryl, or amino substituents. This allows for the systematic exploration of structure-property relationships.

-

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient route to highly substituted 1,6-naphthyridines, enabling rapid library synthesis for screening biological or material properties.[11][12]

The choice of synthetic route is causal; to create a red-shifted fluorophore, a synthetic chemist might choose a strategy that allows for the introduction of a strong electron-donating amine group, thereby inducing a potent intramolecular charge-transfer state.[3][8]

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic structure of 1,6-naphthyridine derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For 1,6-naphthyridines, the spectra typically show multiple broad bands corresponding to π-π* transitions within the conjugated aromatic system.[3][13] The wavelength of maximum absorption (λmax) is highly sensitive to the extent of π-conjugation and the nature of substituents.

| Compound Type | Substituents | λmax (nm) | Solvent | Key Insight |

| Fused 1,6-Naphthyridin-4-amines | Various aryl/alkyl | 344–448 | DMSO | Extended conjugation and substituent effects significantly alter absorption.[3] |

| Pyrrolo[3,2-c][3][10]naphthyridin-11(10H)-ones | Aryl groups | 331–392 | DMF | The specific heterocyclic fusion pattern dictates the energy of the π-π* transition. |

| 1,6-Naphthyridin-7(6H)-ones | Triazole linkers | 320–474 | Various | The absorption is strongly influenced by solvent polarity, indicating charge-transfer character.[14] |

Table 1: Representative UV-Vis Absorption Data for 1,6-Naphthyridine Derivatives.

Fluorescence Spectroscopy

Many 1,6-naphthyridine derivatives exhibit strong fluorescence, making them valuable as fluorophores, biological probes, and materials for organic light-emitting diodes (OLEDs).[3] Key parameters measured include the emission wavelength (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process.

| Compound Type | Key Substituent | Emission Max (nm) | Quantum Yield (ΦF) | Noteworthy Property |

| Benzo[h]thieno[3,2-b][3][10]naphthyridin-4-amine | Methoxy (-OMe) | 489 | 0.89 | High quantum yield, demonstrating potential as an efficient emitter.[3] |

| Fused 1,6-Naphthyridin-4-amine | Diethylamino (-NEt2) | 542 | 0.44 | Large Stokes shift due to strong intramolecular charge transfer.[3][8] |

| Pyrrolo[3,2-c][3][10]naphthyridin-11(10H)-one | 4-Nitrophenyl | 486 | 0.31 | Demonstrates that even electron-withdrawing groups can lead to useful fluorescence. |

| 1,6-Naphthyridin-7(6H)-ones | Phenyl | Varies | Up to 0.70 | Exhibit dual fluorescence and solvatochromism, useful for sensing applications.[15] |

Table 2: Photophysical Properties of Selected Fluorescent 1,6-Naphthyridine Scaffolds.

Electrochemical Analysis

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of molecules. It provides experimental values for oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels, respectively. These values are critical for designing materials for organic electronics, as they determine the efficiency of charge injection and transport in devices like OLEDs and organic field-effect transistors (OFETs).[5][16] Some fused polycyclic 1,6-naphthyridines possess interesting electrochemical properties that make them promising as organic luminescence materials.[3][8]

Applications Driven by Electronic Properties

The tunable electronic features of 1,6-naphthyridines are directly exploited in various scientific and technological fields.

Medicinal Chemistry and Drug Development

The electron-deficient nature of the 1,6-naphthyridine core makes it an excellent hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites and protein receptors. This property is a cornerstone of its "privileged structure" status.[6]

-

Anticancer Agents: Many derivatives function as kinase inhibitors (e.g., FGFR4, c-Met) or topoisomerase inhibitors by interacting with the ATP-binding site or intercalating with DNA, respectively.[17][18][19]

-

Antiviral and Antimicrobial Agents: The scaffold has been successfully used to develop potent inhibitors of human cytomegalovirus (HCMV) and other pathogens.[1][20]

-

CNS-Active Agents: Derivatives have shown activity as monoamine oxidase (MAO) inhibitors, relevant for neurodegenerative diseases.[21][22]

The design principle involves decorating the scaffold with substituents that optimize steric and electronic complementarity with the target protein, enhancing both potency and selectivity.

Materials Science and Organic Electronics

The strong absorption and emission properties, coupled with good thermal stability, make 1,6-naphthyridines attractive for materials science.[5]

-

Fluorophores and Probes: Their sensitivity to the local environment (solvatochromism) allows them to be used as probes to report on the polarity of their surroundings.[3][15] Fused polycyclic derivatives are being developed as novel organic small-molecule fluorophores.[3][8]

-

Organic Electronics: The electron-deficient nature (low-lying LUMO) makes them suitable as n-type or bipolar transporting materials in OFETs and as electron-transporting or emissive layer materials in OLEDs.[16][23][24] Naphthyridine-based polyaromatic compounds have shown potential as highly sensitive proton sensors.[5]

Conclusion and Future Directions

The 1,6-naphthyridine scaffold possesses a rich and tunable set of electronic properties that are fundamentally derived from its electron-deficient heterocyclic core. Through strategic synthesis, these properties can be precisely controlled to meet the demands of diverse applications, from targeted cancer therapeutics to high-performance organic electronic devices. Future research will likely focus on developing more sophisticated, multi-functional derivatives through novel synthetic methods and leveraging computational chemistry to predict and design molecules with tailored electronic and photophysical characteristics for next-generation applications.

References

-

Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

-

MDPI. (2023). Synthesis of Novel Benzo[b][3][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]

-

Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. CHEMICAL & PHARMACEUTICAL BULLETIN, 6(3), 263-268. [Link]

-

Abdelgawad, M. A., et al. (n.d.). Synthesis, Reactions, and Biological Activity of Benzo[h][3][10]naphthyridine Derivatives. Publisher details not available. [Link]

-

Shimkin, K. W., Compton, J. S., Diccianni, J. B., & Hein, J. E. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

-

Patel, A. B., & Patel, R. G. (n.d.). Synthesis and photophysical properties of pyrrolo[3,2-c][3][10] naphthyridin- 11(10H)-one derivatives. Publisher details not available. [Link]

-

Gucwa, K., & Stolarczyk, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(20), 7062. [Link]

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

-

Abad-Grillo, T., & Infantes, L. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6031. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][3][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. RSC Publishing. [Link]

-

ACS Publications. (n.d.). Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Biologically active derivatives of benzo[b][3][10]naphthyridine. ResearchGate. [Link]

-

MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]

-

RSC Publishing. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. [Link]

-

El-Maghraby, A. M., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 31(5), 987. [Link]

-

ResearchGate. (2025). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

-

ResearchGate. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. [Link]

-

RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]

-

Schneider, J., et al. (2021). Modular Two-Step Access to π-Extended Naphthyridine Systems—Potent Building Blocks for Organic Electronics. Angewandte Chemie International Edition, 61(e202112423). [Link]

-

ACS.org. (2021). 1,6-Naphthyridine. American Chemical Society. [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridine–based natural products. ResearchGate. [Link]

-

Asian Journal of Chemistry. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Asian Journal of Chemistry. [Link]

-

RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridine–based natural products. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism involved in the formation of 1,6-naphthyridine derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Novel Organic Semiconductors Based on 1,5-Naphthyridine-2,6-Dione Unit for Blue-Selective Organic Phototransistor. ResearchGate. [Link]

-

Publisher not available. (n.d.). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Publisher details not available. [Link]

-

ACS Publications. (2025). Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors. ACS Publications. [Link]

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Proença, M. F. J. R. P., & El-Hage, C. A. (2023). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 28(19), 6777. [Link]

-

ACS Publications. (n.d.). Electrochemical and spectral investigations of ruthenium(II) complexes of 1,8-naphthyridine and its 2-methyl and 2,7-dimethyl derivatives. Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.org [acs.org]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Modular Two‐Step Access to π‐Extended Naphthyridine Systems—Potent Building Blocks for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 21. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Note: De Novo Synthesis of 4-Chloro-2-methyl-1,6-naphthyridine via Palladium-Catalyzed Enamine Intermediates

Introduction & Strategic Rationale

The 1,6-naphthyridine core is a privileged heterocyclic scaffold found in numerous advanced therapeutics, including potent phosphodiesterase 10A (PDE10A) inhibitors like MK-8189 and various tyrosine kinase inhibitors . Within this chemical space, 4-chloro-2-methyl-1,6-naphthyridine serves as a critical synthetic building block, offering two orthogonal vectors for late-stage functionalization: the reactive C4-chloride for nucleophilic aromatic substitution (SNAr) or cross-coupling, and the C2-methyl group for functionalization via metalation or condensation.

The Synthetic Challenge: Classical approaches to 4-hydroxy/4-chloro naphthyridines typically rely on the Conrad-Limpach cyclization (condensation of an amine with a β -keto ester). However, applying this classical methodology to 4-aminopyridine derivatives is notoriously low-yielding or entirely unsuccessful . This failure is driven by the poor nucleophilicity of the 4-amino group, which is strongly deactivated by the electron-withdrawing nature of the pyridine nitrogen, leading to competing side reactions and thermal degradation.

The Modern Solution: To bypass this kinetic barrier, this protocol employs a polarity-reversed approach. Rather than relying on a deactivated amine, we utilize a Buchwald-Hartwig cross-coupling between 4-bromopyridine and ethyl 3-aminocrotonate. This cleanly affords the necessary enamine intermediate, which is subsequently subjected to high-temperature electrocyclic ring closure and regioselective chlorination.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating system, every step in this protocol is designed with specific mechanistic intent to maximize yield and purity:

-

Phase 1: C-N Bond Formation (Buchwald-Hartwig): We utilize Pd2(dba)3 paired with the bidentate ligand Xantphos. The large bite angle of Xantphos (approx. 111°) specifically accelerates the reductive elimination step of the catalytic cycle, suppressing unwanted β -hydride elimination and ensuring exclusive formation of the enamine .

-

Phase 2: Electrocyclic Ring Closure: The cyclization of the enamine requires overcoming a significant activation energy barrier. Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether) is chosen as the solvent because it provides the necessary thermal mass and stability to maintain a steady 250 °C reflux, driving the equilibrium toward the 1,6-naphthyridin-4-ol core while allowing the evolved ethanol to be distilled off.

-

Phase 3: Halogenation: POCl3 acts as both the chlorinating agent and the solvent. The critical addition of catalytic DMF generates the highly electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This reagent rapidly activates the tautomeric 4-pyridone oxygen, accelerating the substitution to the 4-chloro derivative and minimizing thermal degradation of the naphthyridine core.

Workflow Visualization

Figure 1: Three-step synthetic workflow for 4-chloro-2-methyl-1,6-naphthyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(pyridin-4-ylamino)but-2-enoate

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromopyridine hydrochloride (1.0 eq), ethyl 3-aminocrotonate (1.2 eq), and anhydrous Cs2CO3 (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon (3 cycles) to ensure the removal of oxygen, which can degrade the active Pd(0) species.

-

Catalyst Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) under a positive stream of argon.

-

Reaction: Seal the flask and heat the mixture to 100 °C for 12 hours under vigorous stirring.

-

Monitoring & Workup: Monitor the reaction via TLC (EtOAc/Hexanes 1:1). Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and palladium black, washing the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (gradient of Hexanes to EtOAc) to afford the enamine intermediate as a pale yellow solid.

Step 2: Thermal Cyclization to 2-Methyl-1,6-naphthyridin-4-ol

-

Solvent Preparation: In a round-bottom flask equipped with a short-path distillation head (crucial for removing ethanol by-product to drive the reaction forward), heat Dowtherm A (10 volumes relative to the enamine) to 250 °C.

-

Addition: Add the purified ethyl 3-(pyridin-4-ylamino)but-2-enoate in small portions to the pre-heated Dowtherm A. Caution: Vigorous boiling may occur as ethanol is liberated.

-

Cyclization: Maintain the internal temperature at 250 °C for 2 hours.

-

Precipitation: Cool the reaction mixture to room temperature. Slowly add an excess of hexanes (approx. 5–10 volumes) to the mixture. The non-polar hexanes will force the polar naphthyridin-4-ol to crash out of the Dowtherm A solution.

-

Isolation: Filter the resulting precipitate, wash extensively with fresh hexanes to remove any residual Dowtherm A, and dry under high vacuum to yield 2-methyl-1,6-naphthyridin-4-ol as a tan solid.

Step 3: Chlorination to 4-Chloro-2-methyl-1,6-naphthyridine

-

Activation: Suspend 2-methyl-1,6-naphthyridin-4-ol (1.0 eq) in anhydrous toluene (0.5 M) under an argon atmosphere.

-

Reagent Addition: Carefully add POCl3 (5.0 eq) at room temperature, followed by a catalytic amount of anhydrous DMF (0.1 eq).

-

Reaction: Heat the reaction mixture to 100 °C for 3 hours. The heterogeneous suspension will gradually become a homogeneous dark solution as the chlorination proceeds.

-

Quenching (Critical Safety Step): Cool the mixture to room temperature and concentrate in vacuo to remove the bulk of the excess POCl3 and toluene. Carefully quench the remaining thick residue by dropwise addition into a beaker of vigorously stirred crushed ice.

-

Neutralization & Extraction: Adjust the aqueous phase to pH 7–8 using saturated aqueous NaHCO3 or NH4OH . Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel chromatography (DCM/MeOH 98:2 to 95:5) to afford the target 4-chloro-2-methyl-1,6-naphthyridine.

Quantitative Data Summary

| Step | Chemical Transformation | Key Reagents & Catalysts | Temp / Time | Expected Yield |

| 1 | C-N Cross-Coupling | Pd2(dba)3 , Xantphos, Cs2CO3 | 100 °C / 12 h | 75 – 85% |

| 2 | Electrocyclic Ring Closure | Dowtherm A (Solvent/Heat Transfer) | 250 °C / 2 h | 60 – 70% |

| 3 | Regioselective Halogenation | POCl3 , cat. DMF, Toluene | 100 °C / 3 h | 80 – 90% |

References

-

Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) PubMed Central (PMC) / NIH URL:[Link]

-

Palladium-Catalyzed Amination of Aryl Halides and Sulfonates Chemical Reviews - ACS Publications URL:[Link]

-

The Vilsmeier-Haack Reaction Comprehensive Organic Name Reactions and Reagents - Wiley Online Library URL:[Link]

Nucleophilic aromatic substitution of 4-Chloro-2-methyl-1,6-naphthyridine

An Application Guide to the Nucleophilic Aromatic Substitution of 4-Chloro-2-methyl-1,6-naphthyridine

Abstract

The 1,6-naphthyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant pharmacological and material science applications.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNA) of 4-Chloro-2-methyl-1,6-naphthyridine. This versatile building block allows for the introduction of a wide array of functional groups at the C4-position, enabling rapid library synthesis and structure-activity relationship (SAR) studies. This guide delves into the underlying reaction mechanism, provides validated, step-by-step protocols for key transformations including amination, etherification, and cyanation, and offers expert insights into experimental design and troubleshooting.

The Strategic Importance of the 1,6-Naphthyridine Scaffold

The unique arrangement of nitrogen atoms within the 1,6-naphthyridine structure imparts distinct electronic and biological properties, making it a sought-after motif in medicinal chemistry.[3] Derivatives have demonstrated a wide spectrum of bioactivities, serving as kinase inhibitors, antimalarial agents, and fluorescent probes.[1] The utility of this scaffold is largely dependent on the ability to functionalize the core structure selectively. 4-Chloro-2-methyl-1,6-naphthyridine serves as an ideal precursor for such diversification, with the C4-position being highly activated for nucleophilic displacement.

Mechanism: The Addition-Elimination (SNAr) Pathway

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like 1,6-naphthyridine proceeds via a well-established two-step addition-elimination mechanism (SNAr).[4][5][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (:Nu⁻) on the electron-deficient carbon atom bearing the chlorine leaving group (C4). This position is activated by the electron-withdrawing effect of the nitrogen atom at the 1-position. This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring system.[4][5]

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization for this intermediate.[7][8]

-

Elimination and Re-aromatization: In the final, rapid step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product.[4]

Caption: The SNAr mechanism on the 1,6-naphthyridine core.

Experimental Design: General Considerations

Successful SNAr reactions hinge on the careful selection of reagents and conditions.

-

Nucleophiles: A broad range of N- (primary/secondary amines, anilines), O- (alcohols, phenols), and S- (thiols) based nucleophiles can be employed. Carbon nucleophiles like cyanide are also effective.

-

Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-dioxane are preferred. They effectively solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

-

Base: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as an acid scavenger for the HCl generated when using amine hydrochlorides. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or strong non-nucleophilic bases like sodium hydride (NaH) for less acidic nucleophiles.

-

Temperature: Most SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack. Reaction temperatures typically range from 80 °C to 150 °C. Microwave irradiation can often be used to accelerate these reactions significantly.

Application Protocols

The following protocols provide detailed, validated methods for the functionalization of 4-Chloro-2-methyl-1,6-naphthyridine.

Protocol 1: Amination with Morpholine

This protocol details the synthesis of 4-(2-methyl-1,6-naphthyridin-4-yl)morpholine, a common transformation for introducing a saturated heterocycle.

Caption: Experimental workflow for the amination of 4-chloro-2-methyl-1,6-naphthyridine.

A. Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-2-methyl-1,6-naphthyridine | 178.62 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| N-Methyl-2-pyrrolidone (NMP) | - | 3-5 mL | - |

| Ethyl Acetate (EtOAc) | - | - | - |

| Saturated NaCl solution (Brine) | - | - | - |

| Deionized Water | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

B. Step-by-Step Procedure

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 4-Chloro-2-methyl-1,6-naphthyridine (1.0 eq).

-

Add potassium carbonate (2.0 eq) followed by the solvent, NMP (to achieve a concentration of approx. 0.2-0.3 M).

-

Add morpholine (1.2 eq) to the suspension.

-

Seal the vessel and place it in a pre-heated oil bath at 120 °C or heat using a microwave reactor.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of NMP).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or hexanes/ethyl acetate to afford the pure product.

Protocol 2: O-Arylation with 4-Methoxyphenol

This protocol describes an etherification reaction, a key C-O bond-forming strategy. The use of a strong base like sodium hydride is necessary to deprotonate the phenol.

A. Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-2-methyl-1,6-naphthyridine | 178.62 | 1.0 | 1.0 |

| 4-Methoxyphenol | 124.14 | 1.2 | 1.2 |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.3 | 1.3 |

| Dimethylformamide (DMF), anhydrous | - | 3-5 mL | - |

| Saturated NH₄Cl solution | - | - | - |

| Ethyl Acetate (EtOAc) | - | - | - |

| Deionized Water | - | - | - |

B. Step-by-Step Procedure

-

Setup and Deprotonation: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.2 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which the sodium phenoxide will form.

-

Addition of Substrate: Add a solution of 4-Chloro-2-methyl-1,6-naphthyridine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

-

Reaction: Remove the ice bath and heat the reaction mixture to 100 °C.

-

Monitoring: Stir at 100 °C and monitor the reaction by TLC/LC-MS until completion (typically 4-8 hours).

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

Protocol 3: Cyanation Reaction

This protocol introduces a cyano group, a versatile functional handle that can be further transformed into amines, carboxylic acids, or tetrazoles.[9] Palladium or copper catalysis is often employed for efficient cyanation of aryl halides.[10][11]

Caption: Workflow for the palladium-catalyzed cyanation reaction.

A. Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-2-methyl-1,6-naphthyridine | 178.62 | 1.0 | 1.0 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.6 | 0.6 |

| Pd₂(dba)₃ | 915.72 | 0.05 | 0.05 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.1 | 0.1 |

| Dimethylformamide (DMF), anhydrous | - | 4-6 mL | - |

| Celite® | - | - | - |

B. Step-by-Step Procedure

-

Safety First: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood. All glassware and waste should be quenched with bleach or aqueous ferrous sulfate solution before disposal.

-

Reaction Setup: In a glovebox or under a stream of argon, add 4-Chloro-2-methyl-1,6-naphthyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq) to a dry reaction vial.

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous, degassed DMF via syringe.

-

Reaction: Seal the vial tightly and heat the mixture to 130 °C in a pre-heated oil bath.

-

Monitoring: Stir the reaction for 8-16 hours. Monitor by LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.

-

Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain 2-methyl-1,6-naphthyridine-4-carbonitrile.

Summary of Protocols and Troubleshooting

| Reaction | Nucleophile | Key Reagents / Catalyst | Temp. (°C) | Typical Time (h) | Key Considerations & Troubleshooting |

| Amination | Morpholine | K₂CO₃ (Base) | 120 | 2-4 | Low Yield: Ensure base is dry and solvent is anhydrous. Increase temperature or reaction time. Side Reactions: Hydrolysis of starting material can occur if water is present.[12] |

| Etherification | 4-Methoxyphenol | NaH (Base) | 100 | 4-8 | Incomplete Reaction: Ensure complete deprotonation of the phenol before adding the substrate. Use of a higher boiling point solvent like NMP may be beneficial. |

| Cyanation | Cyanide (from Zn(CN)₂) | Pd₂(dba)₃ / dppf (Catalyst System) | 130 | 8-16 | Catalyst Deactivation: Ensure strictly anhydrous and oxygen-free conditions. Degas the solvent thoroughly. Low Conversion: A different ligand or palladium source may be required. |

References

-

Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines. ACS Publications. Available at: [Link]

-

Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]

-

SN Ar mechanism forming the σ-complex intermediate, followed by loss of the leaving group. ResearchGate. Available at: [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Taylor & Francis Online. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. J-Stage. Available at: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

-

Lecture 15 Aromatic Nucleophilic Substitution. NPTEL. Available at: [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

-

One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

-

Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines. ResearchGate. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]

-

Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ChemRxiv. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

- Cyanation of aromatic halides. Google Patents.

-

Cyanation of Arenes via Iridium-Catalyzed Borylation. University of Illinois Urbana-Champaign. Available at: [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application of 4-Chloro-2-methyl-1,6-naphthyridine in Drug Discovery: A Guide for Medicinal Chemists

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets, including protein kinases and other enzymes. The inherent structural features of the 1,6-naphthyridine core, including its hydrogen bonding capabilities and defined three-dimensional geometry, make it an attractive framework for the design of potent and selective inhibitors. Within this class of compounds, 4-Chloro-2-methyl-1,6-naphthyridine has emerged as a key building block, offering a reactive handle for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize drug-like properties.

This technical guide provides an in-depth overview of the application of 4-Chloro-2-methyl-1,6-naphthyridine in drug discovery, focusing on its role as a versatile intermediate in the synthesis of biologically active compounds. We will delve into the key chemical transformations this molecule undergoes, providing detailed, field-proven protocols and the scientific rationale behind these experimental choices.

Core Structure and Chemical Reactivity

4-Chloro-2-methyl-1,6-naphthyridine is a bicyclic heteroaromatic compound with the chemical formula C₉H₇ClN₂. Its structure features a pyridine ring fused to a pyridin-4-one tautomer, with a methyl group at the 2-position and a chlorine atom at the 4-position. The chlorine atom at the 4-position is the key to its utility as a synthetic intermediate, as it is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

The reactivity of the C4-chloro group is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring, making the carbon atom at this position electrophilic and thus prone to nucleophilic attack. This chemical property is the cornerstone of its application in building diverse molecular libraries for drug discovery.

Key Synthetic Applications and Protocols

The primary applications of 4-Chloro-2-methyl-1,6-naphthyridine in drug discovery revolve around two main types of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C4-chloride by a variety of nucleophiles, most commonly amines, to introduce diverse side chains.

-

Palladium-Catalyzed Cross-Coupling Reactions: The use of the C4-chloride as a handle for the formation of new carbon-carbon or carbon-heteroatom bonds, such as in Suzuki or Buchwald-Hartwig reactions.

These reactions allow for the systematic modification of the 1,6-naphthyridine core, enabling the exploration of the chemical space around the scaffold to identify compounds with optimal biological activity and pharmacokinetic profiles.

Protocol 1: Nucleophilic Aromatic Substitution with Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for installing amine functionalities, which are prevalent in many drug molecules due to their ability to form key hydrogen bonds and salt bridges with biological targets. The reaction of 4-Chloro-2-methyl-1,6-naphthyridine with a primary or secondary amine typically proceeds under thermal conditions, often with the addition of a base to scavenge the HCl generated during the reaction.

Reaction Scheme:

Figure 1: General scheme for the nucleophilic aromatic substitution of 4-Chloro-2-methyl-1,6-naphthyridine with an amine.

Detailed Step-by-Step Protocol:

This protocol is a representative example based on procedures for similar chloro-naphthyridine scaffolds found in the patent literature for the synthesis of kinase inhibitors.

-

Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-methyl-1,6-naphthyridine (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 - 1.5 eq) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq). The base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-amino-2-methyl-1,6-naphthyridine derivative.

Causality Behind Experimental Choices:

-

Solvent: High-boiling aprotic polar solvents like DMSO or DMF are chosen to ensure the solubility of the reactants and to allow for heating to the high temperatures often required to overcome the activation energy of the SNAr reaction.

-

Base: A non-nucleophilic base like DIPEA is used to prevent it from competing with the desired amine nucleophile in the substitution reaction.

-

Excess Reagents: A slight excess of the amine and a larger excess of the base are used to drive the reaction to completion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 4-Chloro-2-methyl-1,6-naphthyridine, it allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position, which is a common strategy in the design of kinase inhibitors to target the hydrophobic regions of the ATP-binding pocket.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-methyl-1,6-naphthyridine with a boronic acid.

Detailed Step-by-Step Protocol:

This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions widely used in medicinal chemistry.

-

Reagent Preparation: To a reaction vessel, add 4-Chloro-2-methyl-1,6-naphthyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.10 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).

-

Solvent and Degassing: Add a mixture of a water-miscible organic solvent, such as 1,4-dioxane or dimethoxyethane (DME), and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to a temperature typically between 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-methyl-1,6-naphthyridine derivative.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the sensitive Pd(0) catalyst.

Data Presentation: Exemplary Applications in Kinase Inhibitor Scaffolds

The derivatization of the 4-position of the 2-methyl-1,6-naphthyridine core has been a successful strategy in the development of various kinase inhibitors. The table below summarizes hypothetical, yet representative, biological data for derivatives that could be synthesized from 4-Chloro-2-methyl-1,6-naphthyridine, illustrating the impact of substituents at the C4-position on kinase inhibitory activity.

| Compound ID | C4-Substituent (R) | Target Kinase | IC₅₀ (nM) |

| A-1 | 3-aminophenyl | Kinase X | 150 |

| A-2 | 4-morpholinophenyl | Kinase X | 25 |

| B-1 | Phenyl | Kinase Y | 500 |

| B-2 | 4-fluorophenyl | Kinase Y | 80 |

Data are for illustrative purposes only.

Conclusion

4-Chloro-2-methyl-1,6-naphthyridine serves as a highly valuable and versatile building block in the field of drug discovery. Its activated C4-chloro group provides a reliable anchor point for the introduction of a wide array of chemical functionalities through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily diversify the 1,6-naphthyridine scaffold at this position allows medicinal chemists to systematically explore structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs.

References

Advanced Catalytic Amination Protocols for 4-Chloro-2-methyl-1,6-naphthyridine: A Methodological Guide

Executive Summary & Mechanistic Rationale

4-Chloro-2-methyl-1,6-naphthyridine (CAS 2804196-79-8) is a privileged heterocyclic building block utilized extensively in the discovery of advanced therapeutics, particularly in the synthesis of kinase inhibitors targeting CDK8/CDK19, DDR2, and CAMKK2[1][2]. The functionalization of the C4 position via C–N bond formation is a critical step in synthesizing these bioactive derivatives.

The electron-deficient nature of the 1,6-naphthyridine core—driven by the electron-withdrawing effect of the two ring nitrogens—makes the C4-chlorine highly susceptible to substitution[3]. However, the choice of amination methodology depends strictly on the nucleophilicity and steric profile of the incoming amine. This application note details two self-validating protocols: Nucleophilic Aromatic Substitution (SNAr) for highly nucleophilic aliphatic amines, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for weakly nucleophilic anilines and amides[4][5].

Strategic decision workflow for amination based on amine nucleophilicity.

Quantitative Data Summary: Parameter Selection

To ensure optimal conversion rates and minimize side reactions, reaction parameters must be tailored to the specific amination pathway.

| Parameter | Protocol A: SNAr | Protocol B: Buchwald-Hartwig |

| Optimal Substrates | Primary/Secondary Aliphatic Amines | Anilines, Amides, Hindered Amines |

| Catalyst / Ligand | None required | Pd₂(dba)₃ / BrettPhos or tBuXPhos |

| Base | DIPEA or K₂CO₃ | NaOtBu or Cs₂CO₃ |

| Solvent | NMP, DMF, or DMSO | Toluene, 1,4-Dioxane, or t-Amyl Alcohol |

| Temperature | 100–150 °C (Microwave preferred) | 80–110 °C (Thermal heating) |

| Typical Yields | 70–95% | 60–90% |

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Design

Weakly nucleophilic amines (e.g., anilines) lack the electron density required to stabilize the Meisenheimer complex in an SNAr pathway, necessitating transition-metal catalysis[3]. The use of Pd₂(dba)₃ as a precatalyst combined with a bulky, electron-rich biaryl phosphine ligand like BrettPhos is critical. BrettPhos prevents the formation of inactive palladium-bis(amine) off-cycle complexes and accelerates the rate-limiting reductive elimination step[4]. Sodium tert-butoxide (NaOtBu) is selected as the base to rapidly deprotonate the coordinated amine, though weaker bases like Cs₂CO₃ must be substituted if the substrate contains base-sensitive functional groups[6].

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-chloro-2-methyl-1,6-naphthyridine (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 equiv).

-

Deoxygenation (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times).

-

Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4–8 hours.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine polarity).

Self-Validating System & In-Process Control (IPC)

-

Validation Metric 1 (Degassing Efficacy): Oxygen rapidly oxidizes the electron-rich Pd(0)-BrettPhos complex to an inactive Pd(II) species. The reaction mixture should transition to a deep red/brown homogeneous solution. If the solution rapidly turns black upon heating, Pd(0) has precipitated (palladium black), indicating oxygen contamination.

-

Validation Metric 2 (LC-MS Tracking): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material has a distinct isotopic pattern for chlorine (3:1 ratio at m/z 179/181). Complete conversion is validated when the m/z 179/181 signal is ≤1% relative to the product mass.

-

Troubleshooting Trigger: Monitor for hydrodehalogenation (m/z 145,[M+H]⁺ for 2-methyl-1,6-naphthyridine), which indicates premature reductive elimination without amine coordination. If this exceeds 5%, increase the amine equivalents or switch to a bulkier ligand like tBuXPhos[6].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design

For primary and secondary aliphatic amines, transition-metal catalysis is often unnecessary and can complicate purification. The C4 position of 1,6-naphthyridine is sufficiently activated for direct SNAr[5]. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high dielectric constant stabilizes the highly polarized Meisenheimer transition state formed during chloride displacement. Microwave irradiation is employed to rapidly overcome the activation energy barrier, preventing the thermal degradation of the naphthyridine core that often occurs during prolonged conventional heating[5].

Step-by-Step Methodology

-

Preparation: To a 10 mL microwave vial equipped with a stir bar, add 4-chloro-2-methyl-1,6-naphthyridine (1.0 equiv, 1.0 mmol), the aliphatic amine (2.0 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Solvent Addition: Add anhydrous NMP (3 mL). Seal the vial with a crimp cap.

-

Heating: Subject the vial to microwave irradiation at 120 °C for 30–60 minutes.

-